2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate
Description
2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is an organic compound that features a sulfonamide group, a carbamoyl group, and an acetate ester
Properties
IUPAC Name |
[2-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)24-16-5-3-2-4-15(16)17(21)19-11-10-13-6-8-14(9-7-13)25(18,22)23/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCTPNWDWNXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate alkylating agent to form the sulfonamide intermediate.
Carbamoylation: The sulfonamide intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Acetylation: Finally, the carbamoylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonamide and carbamoyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of new derivatives with modified functional groups.
Scientific Research Applications
2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Its functional groups allow for interactions with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets:
Sulfonamide Group: This group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis.
Carbamoyl Group: This group can form hydrogen bonds with biological molecules, affecting their function and activity.
Acetate Group: The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Shares the sulfonamide group but lacks the carbamoyl and acetate groups.
N-Phenylcarbamoylbenzoic Acid: Contains the carbamoyl group but lacks the sulfonamide and acetate groups.
Phenyl Acetate: Contains the acetate group but lacks the sulfonamide and carbamoyl groups.
Uniqueness
2-{[2-(4-Sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of the sulfonamide, carbamoyl, and acetate groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
